molecular formula C19H28BrNO3 B1602512 Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- CAS No. 201667-20-1

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-

Cat. No.: B1602512
CAS No.: 201667-20-1
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-JUOYHRLASA-M
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Description

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a useful research compound. Its molecular formula is C19H28BrNO3 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Glycopyrrolate primarily targets muscarinic receptors , with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 . These receptors are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .

Mode of Action

As a muscarinic antagonist , glycopyrrolate inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes .

Biochemical Pathways

The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to affect multiple biochemical pathways. It reduces sweat gland, oral, airway, and gastric secretions, as well as cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD) .

Pharmacokinetics

Glycopyrrolate exhibits variable and erratic absorption when administered orally, with a bioavailability of approximately 3% . The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The drug is primarily excreted in the urine as unchanged drug .

Result of Action

The molecular and cellular effects of glycopyrrolate’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of glycopyrrolate. For instance, high environmental temperature can lead to heat prostration due to decreased sweating . Additionally, the stability of the molecule can be affected under forced degradation conditions .

Biological Activity

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C19H28BrNO3C_{19}H_{28}BrNO_{3} with a molecular weight of 398.3 g/mol. Its structure includes a pyrrolidinium core linked to a cyclopentylhydroxyphenylacetyl moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC19H28BrNO3
Molecular Weight398.3 g/mol
CAS Number129784-11-8

Pyrrolidinium derivatives are known for their interactions with various receptors and enzymes within the body. The specific mechanisms through which Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide acts include:

  • Cholinergic Activity : Similar to other pyrrolidinium compounds, it may exhibit anticholinergic properties by blocking acetylcholine receptors, affecting neurotransmission.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammatory responses in cellular models by inhibiting pro-inflammatory cytokines.

Biological Activity Studies

Recent research has explored the biological activity of this compound across various cell types. Below are some notable findings:

  • Cell Viability and Proliferation :
    • In vitro studies demonstrated that Pyrrolidinium significantly affects cell viability in cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM.
  • Neuroprotective Effects :
    • It has been shown to protect neuronal cells from oxidative stress-induced damage in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's.
  • Antimicrobial Activity :
    • The compound exhibited antimicrobial properties against several bacterial strains, indicating its potential as a new antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of Pyrrolidinium derivatives:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on inflammatory bowel disease models. Results indicated significant reductions in inflammation markers when administered at therapeutic doses.
  • Case Study 2 : Research conducted on animal models demonstrated that administration of Pyrrolidinium improved cognitive function in models of induced memory impairment, supporting its neuroprotective claims.

Properties

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-JUOYHRLASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201667-20-1
Record name Glycopyrrolate, (2S,3'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201667201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, (2S,3'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSJ51H051V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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